Acemetacin-acyl-beta-D-glucuronide

描述

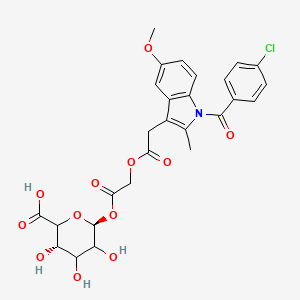

Structure

3D Structure

属性

CAS 编号 |

1260603-31-3 |

|---|---|

分子式 |

C27H26ClNO12 |

分子量 |

591.9 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1 |

InChI 键 |

VSGATKMJUPIELX-RTCYWULBSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

手性 SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

规范 SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同义词 |

AD201; |

产品来源 |

United States |

Chemical Identity and Structural Features of Acemetacin Acyl Beta D Glucuronide

Systematic Nomenclature and Defined Stereochemistry

The precise chemical name for Acemetacin-acyl-beta-D-glucuronide according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is (2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. synthose.com This systematic name precisely describes the arrangement of atoms and stereochemical configuration of the molecule. The stereochemistry, denoted by (2S,3S,4S,5R,6S), is crucial for its biological activity and interaction with other molecules. The CAS Registry Number for this compound is 1260603-31-3. plcchemical.comsincopharmachem.comchemicalbook.com

Molecular Architecture and Crucial Functional Groups

This compound possesses a complex molecular structure characterized by several key functional groups that dictate its chemical properties and biological behavior. The molecule is formed through the conjugation of acemetacin (B1664320) with glucuronic acid.

The core structure consists of an indole (B1671886) ring system, which is a characteristic feature of its parent drug, acemetacin. drugbank.com Attached to this indole ring are a p-chlorobenzoyl group, a methoxy (B1213986) group, and a methyl group. The molecule also contains an ester linkage, which connects the acemetacin moiety to the glucuronic acid via a carboxymethyl ester. synthose.com The glucuronic acid portion of the molecule is a sugar acid derived from glucose, featuring multiple hydroxyl groups and a carboxylic acid group. These functional groups, particularly the hydroxyl and carboxylic acid groups of the glucuronide moiety, significantly increase the water solubility of the parent drug, facilitating its excretion from the body.

Advanced Structural Elucidation Techniques in Research

The definitive identification and detailed structural analysis of this compound rely on a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and connectivity of molecules like this compound. 1H-NMR (proton NMR) is used to determine the number and environment of hydrogen atoms in the molecule. nih.gov This technique is particularly useful for confirming the presence of the various structural components, such as the aromatic protons of the indole and chlorobenzoyl rings, the methyl and methoxy protons, and the protons of the glucuronic acid moiety.

Kinetic studies using 1H-NMR have been employed to investigate the intramolecular acyl migration of β-1-O-acyl glucuronides. nih.gov This process, where the acyl group moves to different hydroxyl positions on the glucuronic acid ring, is a critical aspect of the chemistry of these metabolites. nih.gov Such studies provide insights into the stability and reactivity of the glucuronide conjugate. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight and elemental composition of this compound. plcchemical.comsincopharmachem.com This technique provides a precise mass measurement, which helps to confirm the molecular formula, C27H26ClNO12. synthose.complcchemical.comsincopharmachem.com

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used method for analyzing drug metabolites. nih.gov In the context of glucuronide conjugates, techniques like atmospheric pressure chemical ionization (APCI) can be employed for ionization. nih.gov HRMS is also crucial for impurity profiling, allowing for the detection and identification of any related substances or degradation products that may be present in a sample.

Spectroscopic Analysis of Chirality

The stereochemistry of this compound is a critical determinant of its biological properties. The specific arrangement of substituents around the chiral centers in the glucuronic acid moiety is defined in its systematic name. synthose.com Techniques such as chiral chromatography, which can separate stereoisomers, coupled with spectroscopic detection, are essential for confirming the chiral purity of the compound.

Synthetic and Derivatization Methodologies

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer a powerful strategy for the synthesis of 1-β-O-acyl glucuronides, including Acemetacin-acyl-beta-D-glucuronide, by combining the precision of enzymatic reactions with the versatility of chemical synthesis. These pathways often involve the initial chemical synthesis of a protected glucuronide precursor, followed by enzymatic deprotection steps that are highly selective and occur under mild conditions, thus preserving the labile acyl glucuronide linkage. nih.govacs.org

A common chemo-enzymatic approach begins with the stereospecific synthesis of a protected glucuronide, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, which is then coupled with the carboxylic acid of the parent drug. nih.govnih.gov This initial chemical step establishes the desired β-configuration at the anomeric center. acs.orgnih.gov The subsequent deprotection of the acetyl and methyl groups is where enzymes play a critical role.

Lipases and esterases are frequently employed for their chemoselectivity in hydrolyzing the protecting groups. For instance, lipase (B570770) AS Amano (LAS) and carboxylesterase from Streptomyces rochei (CSR) have been utilized for the selective removal of O-acetyl groups. nih.gov Following this, another enzyme, such as lipase from Candida antarctica type B (CAL-B) or esterase from porcine liver (PLE), can be used for the final deprotection of the methyl ester, yielding the final 1-β-O-acyl glucuronide. nih.gov This multi-enzyme approach allows for a controlled and efficient synthesis with high specificity for the desired product. nih.govnih.gov

Enzymatic Synthesis Utilizing Uridine (B1682114) Diphospho-glucuronosyltransferases (UGTs)

The biosynthesis of this compound in vivo is catalyzed by the Uridine Diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govjove.com These enzymes facilitate the transfer of glucuronic acid from the activated coenzyme, uridine 5'-diphosphoglucuronic acid (UDPGA), to the carboxylic acid moiety of acemetacin (B1664320). jove.com This process can be replicated in vitro for synthetic purposes.

Application of Recombinant UGT Systems for Isomer Specificity

Recombinant UGT systems, where specific human UGT isoforms are expressed in cell lines (e.g., insect cell microsomes), provide a powerful tool for producing specific glucuronide isomers. rsc.org This is particularly important as different UGT isoforms can exhibit distinct regioselectivity and stereoselectivity. researchgate.netfrontiersin.org For carboxylic acid-containing drugs like acemetacin, specific UGT isoforms within the UGT1A and UGT2B subfamilies are primarily responsible for their glucuronidation. hyphadiscovery.com

By using a panel of recombinant human UGT isoforms, it is possible to identify the specific enzymes responsible for the formation of this compound. For example, studies with other carboxylic acids have shown that isoforms like UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are often involved in acyl glucuronide formation. researchgate.netfrontiersin.org This approach not only allows for the synthesis of the specific 1-β-O-acyl glucuronide anomer that is formed in vivo but also provides valuable information about the metabolic pathways of the parent drug. rsc.orgresearchgate.net

Microsomal Incubation Methodologies

Incubation of the parent drug with liver microsomes, which are vesicular fragments of the endoplasmic reticulum containing a high concentration of UGTs, is a common in vitro method to generate glucuronide metabolites. nih.govnih.gov Human liver microsomes (HLM) are often used to mimic the metabolic environment of the human liver. nih.govnih.gov

To facilitate the reaction, the latency of the UGT enzymes within the microsomal membrane needs to be overcome. This is typically achieved by treating the microsomes with a pore-forming agent like alamethicin, which allows the co-substrate UDPGA to access the active site of the enzyme. nih.gov The incubation mixture contains the parent drug (acemetacin), UDPGA, and the activated microsomes in a suitable buffer system. nih.gov This method is effective for producing the acyl glucuronide and can be used to study species differences in metabolism by using liver microsomes from different animal species. nih.gov

Chemical Synthesis Approaches for Reference Standard Generation

The generation of pure and well-characterized reference standards of this compound is essential for analytical and toxicological studies. researchgate.net While enzymatic methods are valuable, chemical synthesis offers a route to larger quantities of the metabolite. hyphadiscovery.com

A notable method for the chemical synthesis of 1β-O-acyl glucuronides involves the selective 1β-acylation of a protected glucuronate. acs.orgnih.gov One such approach utilizes the coupling of a carboxylic acid with allyl glucuronate in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgnih.gov This is followed by a mild deprotection step, for example, using a palladium catalyst like Pd(PPh₃)₄ and a scavenger such as morpholine, to remove the allyl protecting group. acs.orgnih.gov This method has been shown to be effective for a range of carboxylic acids and provides good yields of the desired 1β-anomer. acs.org

Another established chemical method is the Koenigs-Knorr reaction, which involves the reaction of an acyl halide of the drug with a protected brominated sugar. mdpi.com However, this method can sometimes lead to the formation of orthoester by-products and may result in a mixture of anomers, requiring careful purification. mdpi.com The Mitsunobu reaction is another synthetic route where a carboxylic acid is condensed with a protected glucopyranuronate. nih.gov While effective, this method can also produce anomeric mixtures that necessitate separation by chromatographic techniques. acs.org

Derivatization Strategies for Enhanced Analytical Research

Derivatization of this compound can be employed to enhance its detection and characterization in analytical studies, particularly in mass spectrometry. nih.govresearchgate.net These strategies aim to create derivatives with improved ionization efficiency, chromatographic properties, or fragmentation patterns that provide more structural information. nih.govresearchgate.net

One strategy involves the chemical modification of functional groups within the molecule. For instance, carboxyl and hydroxyl groups can be specifically derivatized. Carboxyl groups can be activated with thionyl chloride and then esterified with ethanol, resulting in a predictable mass shift. nih.govresearchgate.net Similarly, hydroxyl groups can be silylated using reagents like 1-(trimethylsilyl)imidazole. nih.govresearchgate.net By comparing the mass shifts of the derivatized parent drug and its glucuronide metabolite, the type of glucuronide (acyl, O-, or N-) can be determined. nih.govresearchgate.net

Metabolic Formation and Enzymatic Pathways

Elucidation of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Acemetacin (B1664320) Glucuronidation

The glucuronidation of acemetacin, which possesses a carboxylic acid group, leads to the formation of an acyl glucuronide. While direct studies specifying the UGT isoforms responsible for acemetacin glucuronidation are not extensively detailed in the provided search results, we can infer the likely candidates based on the glucuronidation of other NSAIDs and compounds with similar chemical structures.

The UGT1A and UGT2B subfamilies are the primary enzymes involved in the glucuronidation of a vast array of substrates, including drugs. nih.govnih.gov Specifically, UGT2B7 is known to be a major catalyst in the formation of acyl glucuronides from many NSAIDs. For instance, it is involved in the glucuronidation of drugs like lorazepam and oxazepam. youtube.com Given that acemetacin is structurally related to indomethacin (B1671933), which is known to undergo glucuronidation, it is highly probable that UGT2B7 plays a significant role in the formation of Acemetacin-acyl-beta-D-glucuronide.

Furthermore, other UGT isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9 are expressed in the liver, the principal site of drug metabolism, and are involved in the glucuronidation of various compounds. plos.orgnih.gov For example, UGT1A1 and UGT1A9 have been implicated in the glucuronidation of other drugs and endogenous compounds. plos.orgnih.gov It is plausible that one or more of these isoforms could also contribute to the metabolism of acemetacin. The involvement of multiple UGTs in the metabolism of a single drug is a common phenomenon. nih.gov

A comprehensive analysis using recombinant human UGT isoforms would be necessary to definitively identify all the enzymes catalyzing acemetacin glucuronidation and to determine their relative contributions.

In vitro Substrate Specificity and Enzyme Kinetics in Microsomal and Hepatocyte Systems

In vitro systems, such as human liver microsomes (HLMs) and cultured hepatocytes, are invaluable tools for characterizing the enzymatic kinetics of drug metabolism. researchgate.net These systems contain a rich complement of drug-metabolizing enzymes, including UGTs, and allow for the determination of key kinetic parameters like the Michaelis-Menten constant (K_m) and the maximum velocity (V_max).

Studies using HLMs have been instrumental in defining the kinetics of glucuronidation for many drugs. For example, the glucuronidation of acetaminophen (B1664979) in HLMs has been shown to follow Michaelis-Menten kinetics, suggesting the involvement of a single or multiple UGTs with similar affinities. researchgate.net A similar approach for acemetacin would involve incubating the drug with HLMs in the presence of the cofactor UDP-glucuronic acid (UDPGA) and measuring the rate of this compound formation.

The following table illustrates hypothetical kinetic parameters for acemetacin glucuronidation in human liver microsomes, based on typical values observed for other NSAIDs.

| Parameter | Value | Description |

| K_m | 50-500 µM | The concentration of acemetacin at which the reaction rate is half of V_max. |

| V_max | 100-1000 pmol/min/mg protein | The maximum rate of this compound formation. |

| Intrinsic Clearance (V_max/K_m) | 0.2-20 µL/min/mg protein | A measure of the enzyme's efficiency at low substrate concentrations. |

Note: This table is for illustrative purposes and does not represent actual experimental data for acemetacin.

Influence of Aglycone Chemical Structure on Conjugation Efficiency

The chemical structure of the aglycone, in this case, acemetacin, plays a pivotal role in determining the efficiency of its glucuronidation. The presence of a carboxylic acid moiety is a prerequisite for the formation of an acyl glucuronide. The steric and electronic properties of the molecule surrounding this functional group can significantly influence its recognition and binding by the active site of UGT enzymes.

Furthermore, the electronic nature of the aglycone can influence the nucleophilicity of the carboxylate group, which attacks the anomeric carbon of UDPGA during the conjugation reaction. Electron-withdrawing or electron-donating groups in the vicinity of the carboxylic acid can alter its reactivity and, consequently, the rate of glucuronidation. The study of structure-activity relationships among a series of related NSAIDs can provide valuable insights into the structural determinants of efficient glucuronidation.

Comparative Biotransformation Studies Across Different Non-Human Biological Systems (e.g., Animal Liver Microsomes, Cultured Cells)

Significant species differences in drug metabolism are a well-documented phenomenon. nih.gov Therefore, comparative biotransformation studies of acemetacin in various non-human biological systems are crucial for extrapolating in vitro findings to different species and for understanding potential differences in drug disposition.

Animal liver microsomes from species such as rats, dogs, and monkeys are commonly used to investigate species-specific metabolic pathways. nih.gov For example, a study on the nonsteroidal anti-inflammatory drug aceclofenac (B1665411) revealed significant differences in its metabolism between rats, monkeys, and humans, which were attributed to variations in the stability of the drug towards liver esterases in these species. nih.gov

The following table summarizes potential comparative metabolic profiles of acemetacin in different species, highlighting the importance of such studies.

| Species | Primary Metabolic Pathway | Key Metabolites |

| Human | Glucuronidation | This compound |

| Rat | Hydrolysis followed by oxidation | Diclofenac and its hydroxylated derivatives |

| Monkey | Both glucuronidation and hydrolysis/oxidation | This compound and hydroxylated diclofenac |

Note: This table is a hypothetical representation to illustrate potential species differences and is based on findings for the related drug, aceclofenac. nih.gov

Chemical Stability and Reactivity Mechanisms

Acyl Migration Processes and Formation of Positional Isomers

Acyl glucuronides, including that of acemetacin (B1664320), are known to undergo intramolecular acyl migration. This process involves the transfer of the acyl group (acemetacin) from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups, resulting in the formation of positional isomers (2-, 3-, and 4-O-acyl glucuronides). nih.govresearchgate.net This migration is a significant degradation pathway and is considered to be entropically favored. nih.gov

Mechanistic Pathways of Acyl Migration (1-O to 2-, 3-, 4-O acyl glucuronides)

The migration of the acyl group in Acemetacin-acyl-beta-D-glucuronide proceeds through a series of intramolecular nucleophilic attacks. The hydroxyl groups at positions 2, 3, and 4 of the glucuronic acid moiety act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the migrated product. researchgate.net The process begins with the migration from the initial 1-O-β-isomer to the 2-O-acyl isomer, which can then further migrate to the 3-O and 4-O positions. researchgate.net These positional isomers can also exist as α- and β-anomers. nih.gov The formation of these isomers is a key step, as they are not substrates for β-glucuronidase, an enzyme that would otherwise hydrolyze the parent glucuronide. nih.gov

Impact of pH, Temperature, and Aglycone Structure on Acyl Migration Kinetics

The rate of acyl migration is influenced by several factors, including pH, temperature, and the structure of the aglycone (the drug molecule).

pH: The pH of the surrounding medium has a significant effect on the kinetics of acyl migration. Generally, higher pH values promote the transacylation reaction. nih.gov Studies on other acyl glucuronides, such as tolmetin (B1215870) glucuronide, have demonstrated this pH-dependent reactivity. nih.gov

Temperature: As with most chemical reactions, temperature influences the rate of acyl migration. Incubations are typically carried out at 37°C to mimic physiological conditions. nih.govnih.gov

Aglycone Structure: The electronic and steric properties of the aglycone play a crucial role in the stability and reactivity of the acyl glucuronide. nih.govnih.gov The pKa of the parent carboxylic acid and the steric hindrance around the carbonyl group can provide insights into the reactivity of the conjugate. nih.gov For instance, the half-life of acyl glucuronides can vary significantly depending on the structure of the parent drug, ranging from less than half an hour to 79 hours in a pH 7.4 aqueous buffer. researchgate.net A significant negative correlation has been observed between the half-lives of NSAID-acyl glucuronides in phosphate (B84403) buffers and the amount of covalent adducts formed with proteins, suggesting that more labile glucuronides lead to higher levels of irreversible binding. mdpi.comnih.gov

Intermolecular Reactions with Biological Macromolecules in vitro

The reactivity of this compound and its isomeric forms can lead to the formation of covalent adducts with biological macromolecules, such as proteins. mdpi.comnih.gov This is a key area of investigation as it is hypothesized to be a potential mechanism for the toxicity associated with some carboxylic acid-containing drugs. rsc.org

Mechanisms of Covalent Adduct Formation (Transacylation, Glycation, Amadori Rearrangement)

Two primary mechanisms are proposed for the formation of covalent adducts between acyl glucuronides and proteins:

Transacylation: This involves the direct nucleophilic displacement of the glucuronic acid moiety by a nucleophilic group on a protein, such as the amino group of a lysine (B10760008) residue. mdpi.comnih.gov This reaction is thought to be promoted at higher pH values and can occur with any of the reactive positional isomers of the acyl glucuronide. nih.gov

Glycation: This mechanism involves a more complex pathway. Following acyl migration, the positional isomers of the acyl glucuronide can undergo ring-opening to form a reactive aldehyde. researchgate.netnih.gov This aldehyde can then react with the amino groups of proteins (e.g., lysine residues) to form a Schiff base (imine). researchgate.netnih.govnih.gov This initial adduct can then undergo an Amadori rearrangement to form a more stable ketoamine structure. researchgate.netnih.gov The retention of the glucuronic acid moiety in the adduct is a key indicator of the glycation pathway. nih.gov

Identification of Reactive Intermediates (e.g., Electrophilic Species, Aldehyde Isomers)

The formation of covalent adducts proceeds through the generation of reactive intermediates. The acyl glucuronide itself, particularly the carbonyl carbon, is an electrophilic species that is susceptible to nucleophilic attack. nih.gov The open-chain aldehyde isomers, formed after acyl migration and ring-opening of the glucuronic acid moiety, are key reactive intermediates in the glycation pathway. researchgate.netnih.gov Trapping studies using agents like glutathione (B108866) and methoxylamine can be employed to identify these intermediates. For example, glutathione can trap electrophilic species to form thio-acyl conjugates, while methoxylamine can react with aldehyde intermediates. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

The analysis of acemetacin-acyl-beta-D-glucuronide and its isomers presents significant analytical challenges due to the inherent instability and reactivity of acyl glucuronides. Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for their separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Glucuronide Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the direct analysis of drug glucuronide metabolites, including this compound. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of the glucuronide in complex biological matrices. The chromatographic separation, typically using reverse-phase columns, is crucial to resolve the glucuronide from its parent drug and other metabolites, which helps to prevent in-source fragmentation of the labile glucuronide conjugate from interfering with the analysis of the parent compound. nih.gov

For instance, in the analysis of similar compounds like acetaminophen (B1664979) and its glucuronide metabolite, baseline separation was achieved to eliminate the potential impact of in-source fragmentation. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for the target analyte. While effective, the direct quantification of acyl glucuronides by LC-MS can be challenging without an authentic, pure reference standard, as the ionization efficiency of the parent drug and its glucuronide can vary unpredictably even under identical LC-MS conditions. nih.gov

| Parameter | Typical Value/Condition | Source |

| Chromatography | Reverse-Phase | nih.gov |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Key Challenge | In-source fragmentation | nih.gov |

| Requirement | Authentic reference standards for accurate quantification | nih.gov |

Strategies for Distinguishing and Quantifying Isomeric Acyl Glucuronides

A significant challenge in the analysis of acyl glucuronides is the presence of isomeric forms that result from acyl migration. The initial 1-β-O-acyl glucuronide can rearrange to form α- and β-anomers of the 2-, 3-, and 4-O-acyl isomers. nih.gov Distinguishing and quantifying these isomers is critical as they may exhibit different reactivities and toxicological profiles.

Challenges and Solutions in Sample Preparation and Handling for Stability

The inherent chemical instability of acyl glucuronides like this compound necessitates meticulous sample preparation and handling procedures to ensure the integrity of the analyte. nih.gov These compounds are susceptible to hydrolysis and intramolecular acyl migration, processes that are influenced by pH, temperature, and the nature of the aglycone. nih.gov

To minimize degradation, samples should be collected and processed promptly at low temperatures. Storage at -20°C or lower is often recommended for long-term stability. creative-biolabs.com The pH of the sample matrix is another critical factor. Acidification of the sample, for instance by adding formic acid, can help to stabilize the acyl glucuronide by slowing down the rate of hydrolysis and acyl migration. nih.gov Studies have shown that quenching reactions with acetonitrile (B52724) containing formic acid can effectively preserve the integrity of the acyl glucuronide during analysis. nih.gov

Key Considerations for Sample Stability:

Temperature: Low temperatures (e.g., -20°C) are crucial for storage. nih.govcreative-biolabs.com

pH: Acidic conditions can help to minimize degradation. nih.govnih.gov

Handling Time: Prompt processing of samples is essential. nih.gov

Application of β-Glucuronidases in Analytical Research (excluding clinical diagnostic applications)

Bacterial β-glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from glucuronidated compounds. In analytical research, these enzymes are utilized to indirectly quantify the amount of a glucuronidated metabolite in a sample. By treating a sample with β-glucuronidase, the glucuronide conjugate is cleaved, releasing the parent drug (aglycone), which can then be quantified using standard analytical techniques like LC-MS/MS.

This approach can be particularly useful when a synthetic standard of the glucuronide is not available for direct quantification. However, it is important to recognize that this method provides a total concentration of the aglycone released from all glucuronide isomers present in the sample and does not provide information about the individual isomeric distribution. The specificity of different β-glucuronidases can also vary. For example, research on drug-microbiome interactions has highlighted that the activity of β-glucuronidases from different bacterial species can vary against different drug-glucuronide conjugates. nih.gov

Methods for Detection and Characterization of Covalent Adducts in vitro

The reactivity of acyl glucuronides can lead to the formation of covalent adducts with proteins, a process implicated in the potential toxicity of some carboxylic acid-containing drugs. nih.govdntb.gov.uamdpi.com The detection and characterization of these adducts in vitro are crucial for understanding the mechanisms of toxicity.

Proteomics-Based Approaches for Protein Adduct Identification

Modern proteomics workflows, particularly those utilizing high-resolution mass spectrometry, are powerful tools for identifying and characterizing protein adducts formed from reactive metabolites like this compound. nih.gov These methods typically involve incubating the reactive metabolite with a target protein, such as human serum albumin (HSA), followed by enzymatic digestion of the protein into smaller peptides.

The resulting peptide mixture is then analyzed by LC-MS/MS. The identification of peptides with a mass shift corresponding to the addition of the drug or its fragment confirms the formation of a covalent adduct. Further analysis of the MS/MS fragmentation data can pinpoint the specific amino acid residue(s) that have been modified. mdpi.com Open-mass search algorithms are being developed to identify unknown adducts without prior knowledge of the mass of the reactive metabolite. nih.gov These proteomics approaches have been successfully used to identify multiple adduction sites on HSA for drugs like diclofenac, providing insights into the pathways of adduct formation. nih.govresearchgate.net

| Technique | Application | Key Information Provided | Source |

| LC-MS/MS | Identification of modified peptides | Mass of the adducted peptide | mdpi.com |

| High-Resolution MS | Accurate mass measurement | Elemental composition of the adduct | nih.gov |

| Tandem MS (MS/MS) | Fragmentation analysis | Site of modification on the peptide | nih.govmdpi.com |

| Open-Mass Searching | Discovery of unknown adducts | Identification of novel modification masses | nih.gov |

Use of Trapping Agents for Reactive Metabolites (e.g., Glutathione (B108866), Methoxylamine)

The investigation of reactive metabolites is a critical aspect of drug development and safety assessment. For drugs containing a carboxylic acid moiety, such as the active metabolite of acemetacin (B1664320), indomethacin (B1671933), metabolism can lead to the formation of acyl glucuronides. These metabolites, including this compound, are potentially reactive electrophiles that can covalently bind to macromolecules like proteins, a process which has been implicated in certain adverse drug reactions. To detect and characterize these transient reactive species, trapping agents are employed in in vitro studies. Glutathione (GSH) and methoxylamine are two such agents utilized to form stable adducts with reactive intermediates, facilitating their identification.

Glutathione, a tripeptide thiol, is a soft nucleophile that is effective in trapping soft electrophiles. In the context of this compound, glutathione would be expected to react with the electrophilic carbonyl carbon of the acyl group, forming a thioester conjugate. This process would prevent the reactive glucuronide from binding to cellular proteins.

Methoxylamine serves as a trapping agent for reactive carbonyl compounds, such as aldehydes and ketones. The bioactivation of acyl glucuronides can involve intramolecular rearrangement (acyl migration) to form isomers that can exist in equilibrium with an open-ring aldehyde form. Methoxylamine can react with this aldehyde to form a stable oxime, thereby trapping the reactive intermediate.

Detailed research into the reactivity of various acyl glucuronides has been conducted to assess their potential for bioactivation. In a study investigating the in vitro reactivity of acyl glucuronides from a range of carboxylic acid-containing drugs, indomethacin acyl glucuronide, the primary active metabolite of acemetacin, was among the compounds tested. nih.gov The acyl glucuronides were incubated with glutathione and methoxylamine to determine their potential to form adducts. nih.gov

The findings of this research indicated that under the experimental conditions, indomethacin acyl glucuronide did not form detectable adducts with glutathione. nih.gov Furthermore, none of the acyl glucuronides from the drugs tested, which were categorized as "safe," "warning," or "withdrawn," were found to form conjugates with methoxylamine. nih.gov This suggests that for indomethacin acyl glucuronide, and by extension this compound, the pathway involving the formation of a ring-opened aldehyde intermediate trapped by methoxylamine is not a significant bioactivation route under these in vitro conditions. nih.gov

The following table summarizes the findings from an in vitro study on the reactivity of indomethacin acyl glucuronide with trapping agents.

| Trapping Agent | Concentration | Substrate | Adduct Formation Observed | Reference |

| Glutathione | 5 mM | Indomethacin acyl glucuronide | No | nih.gov |

| Methoxylamine | 1 mM | Indomethacin acyl glucuronide | No | nih.gov |

Molecular Interactions and Mechanistic Studies Non Clinical Focus

In vitro Interaction with Drug-Metabolizing Enzymes (e.g., Inhibition or Modulation of Cytochrome P450 Isoforms)

In vitro studies are fundamental to characterizing the potential for Acemetacin-acyl-beta-D-glucuronide and its parent compound, acemetacin (B1664320), to interact with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. While direct studies on the acyl-glucuronide are limited, the behavior of acemetacin provides significant insights. Acemetacin has been identified as a cytochrome P450 inhibitor. mybiosource.com

Research has demonstrated that acemetacin is a potent inhibitor of CYP2C9. This is significant because CYP2C9 is a key enzyme in the metabolism of numerous clinically used drugs. Understanding the inhibitory profile of acemetacin is crucial for predicting potential drug-drug interactions. youtube.com

Glucuronidation is a major metabolic pathway for drugs containing carboxylic acid groups, such as acemetacin. nih.gov The resulting acyl glucuronides can be reactive and may covalently bind to proteins, including drug-metabolizing enzymes. This binding can potentially alter enzyme activity. The stability and reactivity of the acyl glucuronide metabolite are therefore critical factors in its interaction with these enzymes. researchgate.netnih.gov While glucuronidation is typically a detoxification pathway, the chemical reactivity of acyl glucuronides has been associated with the toxic properties of some carboxylic acid-containing drugs. researchgate.netnih.gov

It is also important to note that some glucuronide conjugates have been shown to be time-dependent inhibitors of CYP2C8. hyphadiscovery.com

Table 1: Investigated In vitro Interactions of Acemetacin

| System/Assay | Interaction/Finding | Significance |

| Inhibition of prostaglandin-synthetase | Intact acemetacin is the active agent. nih.gov | Confirms the parent drug's primary mechanism of action. |

| Protein binding | Acemetacin is strongly bound to albumin. nih.gov | Affects the free drug concentration available for pharmacological activity. |

| Cytochrome P450 Inhibition | Acemetacin is a known CYP inhibitor. mybiosource.com | Potential for drug-drug interactions. |

Interactions with Transport Proteins in Model Systems (e.g., Efflux Transporters in Vesicles or Cell Lines)

The disposition of this compound is significantly influenced by its interactions with various transport proteins. Acyl glucuronides are known substrates for efflux transporters, which play a critical role in their elimination from the body. Key transporters involved in this process include the Multidrug Resistance-Associated Proteins (MRPs).

MRP2 (also known as ABCC2) and MRP3 (also known as ABCC3) are particularly important in the transport of glucuronide conjugates. MRP2 is typically located on the apical membrane of cells in the liver and kidneys, facilitating the excretion of metabolites into bile and urine. Conversely, MRP3 is found on the basolateral membrane, transporting glucuronides back into the bloodstream.

Given that acemetacin is a derivative of indomethacin (B1671933), and the glucuronide of indomethacin is a known substrate for MRP2, it is highly probable that this compound also interacts with this transporter. The active transport of drug glucuronides by MRP2 is an ATP-dependent process, as demonstrated in studies using canalicular membrane vesicles.

Computational Chemistry and Molecular Modeling in Research

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of drug metabolites like this compound at a molecular level. nih.gov

SAR and QSAR studies aim to establish a relationship between the chemical structure of a molecule and its biological activity or reactivity. For acyl glucuronides, a primary focus of these studies is to understand their chemical stability. researchgate.netnih.gov The reactivity of an acyl glucuronide is influenced by the properties of the aglycone (the non-sugar part of the molecule).

A key aspect of acyl glucuronide reactivity is the process of intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. This can lead to the formation of reactive intermediates that can bind to proteins. QSAR models can be developed to predict the rate of this acyl migration based on the physicochemical properties of the aglycone.

Molecular docking is a computational method used to predict how a molecule binds to the active site of an enzyme. nih.gov This technique can be applied to study the interaction of this compound with drug-metabolizing enzymes like CYP isoforms or with transport proteins. nih.gov

For instance, docking studies can help elucidate the specific interactions between acemetacin and the active site of CYP2C9, explaining its inhibitory effect. Such studies can identify key amino acid residues and the types of chemical bonds involved in the binding. nih.gov

The three-dimensional shape or conformation of this compound is a critical factor in its biological interactions. Conformational analysis examines the different spatial arrangements of the atoms in the molecule. Both the glucuronic acid and the acemetacin parts of the molecule have flexibility and can adopt various conformations.

The glucuronic acid typically adopts a "chair" conformation. The orientation of the acemetacin aglycone in relation to the sugar ring is crucial and can affect how the molecule interacts with enzymes and transporters. The stability of acyl glucuronides is also influenced by their conformation, which can impact the rate of acyl migration. researchgate.netnih.gov

Future Directions in Acemetacin Acyl Beta D Glucuronide Research

Elucidation of Specific Molecular Pathways and Cellular Consequences in vitro (e.g., Lysosomal Stability, Intracellular Reactivity)

Acyl glucuronides are not inert molecules; they are reactive esters capable of several chemical transformations that can lead to interactions with biological macromolecules. nih.gov The primary reactive pathways for this class of metabolites are intramolecular acyl migration and hydrolysis. nih.govnih.gov The 1-O-acyl-β-D-glucuronide, which is the direct product of metabolism, can rearrange to form positional isomers (2-, 3-, and 4-O-esters). nih.gov These isomers, along with the original compound, can react with nucleophilic sites on proteins, a process that may lead to toxicity or immune responses. nih.govnih.gov

Future in vitro research on Acemetacin-acyl-beta-D-glucuronide must focus on delineating these pathways specifically for this compound. Key areas of investigation include:

Lysosomal Stability: The acidic environment of lysosomes could potentially accelerate the hydrolysis of the acyl glucuronide back to the parent drug, Acemetacin (B1664320). Understanding the rate and extent of this process is crucial, as the localized release of the active drug could have cellular consequences.

Intracellular Reactivity: The potential for this compound and its isomers to covalently modify intracellular proteins needs to be thoroughly investigated. nih.gov It is known from in vitro experiments with other acyl glucuronides that proteins such as serum albumin and certain enzymes can be targets. nih.gov Identifying the specific protein targets of this compound and the functional consequences of such binding is a critical next step.

The table below outlines the key reactive pathways of acyl glucuronides that require specific investigation for this compound.

| Pathway | Description | Potential Consequence for this compound |

| Acyl Migration | Intramolecular rearrangement of the acemetacin acyl group from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 positions. nih.gov | Formation of multiple, potentially reactive, isomeric forms of the metabolite. |

| Hydrolysis | Cleavage of the ester bond, releasing the parent drug (Acemetacin) and glucuronic acid. This is pH-dependent. nih.gov | Localized release of the pharmacologically active parent drug within cells or tissues. |

| Transacylation | Intermolecular reaction where the acemetacin acyl group is transferred to a nucleophilic site on a macromolecule, such as a protein. nih.gov | Covalent modification of proteins, potentially leading to altered protein function or immunogenicity. nih.gov |

| Glycation | A pathway initiated by acyl migration, where the rearranged metabolite can potentially react with proteins. researchgate.netresearchgate.net | Formation of stable drug-protein adducts, contributing to potential long-term biological effects. researchgate.net |

Development of Novel Analytical Standards and Advanced Methodologies for Research

A significant hurdle in studying acyl glucuronides is their inherent instability, which complicates sample collection, handling, and analysis. nih.gov The pH, temperature, and nature of the biological matrix can all affect the stability of this compound, making accurate quantification challenging. nih.gov

Future progress depends on the development of more robust analytical methods and standards. While chromatographic procedures like LC-MSⁿ are currently used, there is a need for methodologies that can better preserve the integrity of the metabolite during analysis. nih.govnih.gov

Key future directions in this area include:

Improved Analytical Standards: Although this compound is commercially available, ensuring its purity and stability as a reference standard is paramount for accurate quantification in research. avantorsciences.comcreative-biolabs.com

Advanced Methodologies: There is an opportunity to develop methods that minimize degradation. This could include novel sample quenching techniques or faster analytical workflows. nih.gov One innovative approach is the use of biosynthesized acyl glucuronides, created in vitro and used directly in stability or reactivity assays. nih.govresearchgate.net This strategy can eliminate the need for the chemical synthesis and purification of an often-unstable analytical standard, streamlining early-stage research. researchgate.net

The following table compares conventional and emerging analytical approaches for this compound research.

| Aspect | Conventional Approach | Future/Novel Approach |

| Analytical Standard | Use of a chemically synthesized and purified standard. avantorsciences.com | Use of biosynthesized surrogates from in vitro incubations; development of more stable standard formulations. nih.gov |

| Sample Handling | Strict control of pH and temperature; rapid processing. nih.gov | Development of optimized quenching buffers and derivatization agents to create more stable analytes. |

| Detection Method | HPLC with UV or standard LC-MSⁿ detection. nih.govnih.gov | Ultra-fast liquid chromatography (UFLC) coupled with high-resolution mass spectrometry (HRMS) for rapid separation and sensitive detection. |

| Goal | Accurate quantification of the 1-β isomer. | Comprehensive profiling of all isomers and adducts in complex matrices, with improved throughput and reliability. nih.gov |

Rational Design Strategies for Modulating Acyl Glucuronide Stability and Reactivity based on Computational Insights

Ultimately, understanding the reactivity of this compound can inform the design of safer drugs. The stability of an acyl glucuronide is not random; it is intrinsically linked to the physicochemical properties of the parent drug. nih.gov Factors such as the electronic properties of the carbonyl carbon and steric hindrance around the carboxylic acid group significantly influence the degradation half-life and reactivity of the resulting glucuronide metabolite. nih.gov

Future research can leverage computational modeling and quantitative structure-property relationship (QSPR) studies to predict and modulate this reactivity. By gaining an in-depth insight into how the structure of the parent acid affects the stability of its glucuronide, medicinal chemists can apply rational design strategies. researchgate.net

The goals of such strategies would be to:

Predict Reactivity: Use computational models to estimate the half-life and protein-binding propensity of the acyl glucuronide metabolite of new drug candidates early in the discovery process.

Modulate Stability: Intelligently modify the structure of the parent compound (Acemetacin or its analogues) to increase the stability of its acyl glucuronide metabolite. For example, introducing steric bulk near the carboxylic acid group can hinder acyl migration and hydrolysis, leading to a less reactive metabolite. nih.gov This could potentially reduce the risk of forming protein adducts without compromising the drug's desired pharmacological activity.

This approach represents a shift from reactive problem-solving to proactive drug design, aiming to engineer molecules with improved safety profiles from the outset. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Acemetacin-acyl-β-D-glucuronide in biological matrices, and how can their limitations be addressed?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for glucuronide detection. However, acyl glucuronides are prone to hydrolysis and isomerization during sample preparation. To mitigate this, stabilize samples at low temperatures (e.g., -80°C), use acidic buffers (pH ≤ 4) to inhibit hydrolysis, and minimize storage time . For protein adduct detection, electrophoretic separation followed by Western blotting or ELISA can identify covalent modifications .

Q. How does pH influence the stability of Acemetacin-acyl-β-D-glucuronide in vitro, and what experimental protocols ensure reliable data?

- Methodological Answer : Acyl glucuronides undergo pH-dependent intramolecular acyl migration and hydrolysis. Conduct stability studies across a pH range (e.g., 2–8) at physiological temperature (37°C). Use validated stability-indicating assays (e.g., LC-MS/MS) to monitor degradation products. Pre-treat samples with stabilizing agents (e.g., citric acid) and avoid prolonged exposure to neutral/alkaline conditions during extraction .

Q. What are the key considerations for synthesizing and characterizing Acemetacin-acyl-β-D-glucuronide as a reference standard?

- Methodological Answer : Synthesize the metabolite using recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3, UGT2B7) and validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Ensure traceability to pharmacopeial standards (e.g., USP/EP) by cross-referencing spectral data and retention times .

Advanced Research Questions

Q. How do hepatic transport mechanisms affect the disposition and toxicity of Acemetacin-acyl-β-D-glucuronide?

- Methodological Answer : Acyl glucuronides are actively transported into bile via carriers like MRP2, creating hepatocyte-to-bile concentration gradients (~1:50:5,000 in plasma:hepatocyte:bile). Use sandwich-cultured hepatocyte models to study transporter-mediated accumulation. Assess adduct formation (e.g., with dipeptidylpeptidase IV or tubulin) via immunoblotting and correlate with cytotoxicity markers (e.g., ALT/AST release) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicity data for acyl glucuronides?

- Methodological Answer : In vitro models often overestimate toxicity due to high metabolite concentrations and static conditions. Use dynamic systems (e.g., microphysiological liver-on-a-chip) to mimic physiological clearance. Compare in vivo pharmacokinetic data (e.g., plasma AUC, biliary excretion) with in vitro IC50 values to identify thresholds for adduct-driven toxicity .

Q. How can researchers differentiate between direct acyl glucuronide toxicity and immune-mediated effects in preclinical models?

- Methodological Answer : Administer the glucuronide to transgenic immune-deficient mice (e.g., SCID) and monitor hepatic injury (histopathology, serum biomarkers). Compare results with wild-type models to isolate immune contributions. Detect anti-adduct antibodies via ELISA in serum from treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。